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Compound of Interest

Compound Name: Glucosylsphingosine-13C6

Cat. No.: B2669450 Get Quote

An in-depth examination of the chemical properties, structure, and biological significance of

isotopically labeled Glucosylsphingosine, a critical biomarker in Gaucher disease.

Introduction
Glucosylsphingosine (lyso-Gb1), the deacylated form of glucosylceramide, has emerged as a

pivotal biomarker for the diagnosis and therapeutic monitoring of Gaucher disease, a lysosomal

storage disorder caused by a deficiency in the enzyme glucocerebrosidase.[1][2] Its

accumulation is directly linked to the pathophysiology of the disease, particularly the

neurological manifestations.[2][3] Glucosylsphingosine-13C6 is a stable isotope-labeled

internal standard designed for the accurate quantification of endogenous glucosylsphingosine

in biological matrices by mass spectrometry. This technical guide provides a comprehensive

overview of the chemical properties, structure, and analytical methodologies related to

Glucosylsphingosine-13C6, as well as insights into the metabolic and signaling pathways of

its unlabeled analogue.

Chemical Properties and Structure
Glucosylsphingosine-13C6 is a synthetic, isotopically enriched form of glucosylsphingosine

where six carbon atoms in the glucose moiety are replaced with the heavy isotope, 13C.[4] This

labeling provides a distinct mass shift, enabling its use as an ideal internal standard for precise

quantification in complex biological samples.[5]
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Property Value Reference

Formal Name

2S-amino-3R-hydroxy-4E-

octadecen-1-yl, beta-D-

glucopyranoside-1,2,3,4,5,6-

13C6

[6][7]

Synonyms

1-beta-D-Glucosyl-1,2,3,4,5,6-

13C6-sphingosine, 13C6-

Glucosylsphingosine, Lyso-

Gb1-13C6

[6][7][8]

CAS Number 299172-48-8 [6][7][8]

Molecular Formula C18[13C]6H47NO7 [6][7]

Formula Weight 467.6 g/mol [1][6][7]

Purity ≥98% [1][6][7]

Formulation Solid [1][6][7]

Solubility

Soluble in

Chloroform:Methanol (2:1),

Ethanol, and Methanol

[6][7]

SMILES

O[13C@@H]1--INVALID-

LINK----INVALID-LINK----

INVALID-LINK--

O[13C@H]1OC--INVALID-

LINK-

-/C=C/CCCCCCCCCCCCC">

C@@HN

[6][7]

InChI Key
HHJTWTPUPVQKNA-

DBGPLVPSSA-N
[6][7]

Metabolic Pathways of Glucosylsphingosine
Glucosylsphingosine is primarily formed through two metabolic pathways. The major pathway

in the context of Gaucher disease involves the deacylation of accumulated glucosylceramide
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by acid ceramidase.[2][7][8] A secondary pathway involves the direct glucosylation of

sphingosine, catalyzed by glucosylceramide synthase.[4][7]
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Metabolic pathways leading to the formation of Glucosylsphingosine.

Signaling Pathway in Neuronopathic Gaucher
Disease
In neuronopathic forms of Gaucher disease, elevated levels of glucosylsphingosine have been

shown to activate the mammalian target of rapamycin complex 1 (mTORC1).[2][3][8] This

activation disrupts lysosomal biogenesis and autophagy, contributing to the neurodegenerative

pathology observed in the disease.[2][8]
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Glucosylsphingosine-Induced mTORC1 Activation
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Signaling cascade initiated by elevated Glucosylsphingosine.

Experimental Protocols
The quantification of glucosylsphingosine in biological samples is most accurately achieved

using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a stable isotope-

labeled internal standard such as Glucosylsphingosine-13C6.[5][9][10]

Protocol: Quantification of Glucosylsphingosine in Plasma using LC-MS/MS

This protocol provides a general framework. Specific parameters may require optimization

based on the instrumentation used.

1. Sample Preparation:

Thaw plasma samples on ice.

To 50 µL of plasma, add 200 µL of a protein precipitation solution (e.g., acetonitrile)

containing a known concentration of Glucosylsphingosine-13C6 (e.g., 10 ng/mL).
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Vortex vigorously for 1 minute to precipitate proteins.

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

Liquid Chromatography:

Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is typically used

for separation.[11]

Mobile Phase A: Acetonitrile with 0.1% formic acid.

Mobile Phase B: Water with 0.1% formic acid.

Gradient: A gradient from high to low organic content is used to elute the analyte.

Flow Rate: Typically 0.3-0.5 mL/min.

Injection Volume: 5-10 µL.

Mass Spectrometry:

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

Detection Mode: Multiple Reaction Monitoring (MRM).

MRM Transitions:

Glucosylsphingosine (unlabeled): m/z 462.3 → 282.3[11]

Glucosylsphingosine-13C6 (internal standard): m/z 468.3 → 288.3 (predicted)

Optimization: Collision energy and other MS parameters should be optimized for

maximum signal intensity.

3. Data Analysis and Quantification:
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A calibration curve is generated using known concentrations of unlabeled

glucosylsphingosine spiked into a control matrix.

The peak area ratio of the analyte to the internal standard is calculated for each sample and

calibrator.

The concentration of glucosylsphingosine in the unknown samples is determined by

interpolating their peak area ratios against the calibration curve.
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Workflow for Glucosylsphingosine Quantification
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A generalized workflow for the quantification of Glucosylsphingosine.
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Conclusion
Glucosylsphingosine-13C6 is an indispensable tool for researchers and clinicians in the field

of Gaucher disease and other related sphingolipidoses. Its use as an internal standard ensures

the high accuracy and precision required for robust clinical and research applications. A

thorough understanding of its chemical properties, combined with knowledge of the metabolic

and signaling pathways of its endogenous counterpart, is crucial for advancing our

understanding of Gaucher disease and for the development of novel therapeutic strategies.

The methodologies outlined in this guide provide a solid foundation for the reliable

quantification of this critical biomarker.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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